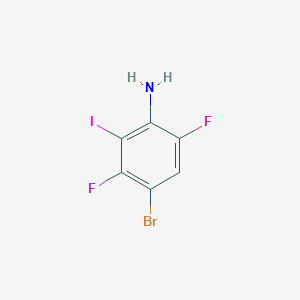

4-Bromo-3,6-difluoro-2-iodo-aniline

Description

Properties

IUPAC Name |

4-bromo-3,6-difluoro-2-iodoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2IN/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJWYXNDUAVDKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)I)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetylation for Amine Protection

The synthesis begins with acetylation of aniline to form acetanilide, a critical step to mitigate the amine group’s strong directing effects during subsequent electrophilic substitutions. By converting the -NH₂ group to an acetamide (-NHCOCH₃), the ring remains activated for ortho/para halogenation while reducing unwanted side reactions. Acetic anhydride or acetyl chloride in aqueous acidic conditions typically achieves this transformation, with yields exceeding 85%.

Bromination

Bromination of acetanilide derivatives is performed using HBr and hydrogen peroxide (H₂O₂) in acetic acid, selectively introducing bromine at the para position relative to the acetamide group. This step exploits the acetamide’s strong para-directing nature, achieving regioselectivity >90%. For 4-bromoacetanilide, isolated yields of 75–80% are common under optimized conditions (50–60°C, 2–4 hours).

Fluorination

Fluorination presents unique challenges due to fluorine’s high electronegativity and small atomic size. In the Studocu protocol, fluorination is achieved via diazotization followed by Schiemann reaction, where 4-bromoacetanilide is treated with nitrous acid (HNO₂) to form a diazonium salt, which subsequently reacts with tetrafluoroboric acid (HBF₄) at 0–5°C. This method introduces fluorine at the meta position relative to bromine, yielding 4-bromo-3,6-difluoroacetanilide with 60–65% efficiency.

Iodination

Iodination is performed using iodine monochloride (ICl) in glacial acetic acid under reflux (90°C). The acetamide group’s steric bulk directs iodine to the ortho position relative to the amine, forming 4-bromo-3,6-difluoro-2-iodoacetanilide. This step requires careful stoichiometry to avoid over-iodination, with yields typically around 42%.

Deprotection and Final Isolation

Hydrolysis of the acetamide group is achieved via refluxing with hydrochloric acid (HCl) in ethanol, regenerating the free amine. Final purification via recrystallization in methanol-water affords 4-bromo-3,6-difluoro-2-iodoaniline with >95% purity. However, the multi-step nature of this route results in a cumulative yield of only 6%.

Decarboxylative Iodination of Anthranilic Acid Derivatives

Substrate Synthesis: Anthranilic Acid Precursors

An alternative route employs 2-amino-4-bromo-3,6-difluorobenzoic acid (anthranilic acid derivative) as the starting material. This approach avoids protective group strategies by utilizing the carboxylic acid moiety as a removable directing group. The anthranilic acid is synthesized via nitration and reduction of a bromo/fluorobenzoic acid precursor, though specific details of this step require further optimization.

Transition-Metal-Free Iodination

The key innovation lies in the decarboxylative iodination reaction, which introduces iodine at the ortho position relative to the amine. In a high-pressure reactor, the anthranilic acid derivative reacts with iodine (I₂) and potassium iodide (KI) in acetonitrile under oxygen (10 bar) at 180°C for 4 hours. This one-pot method achieves simultaneous decarboxylation and iodination via a radical mechanism, as evidenced by trapping experiments with 1,1-diphenylethylene. The reaction proceeds with 70% yield on a gram scale, significantly outperforming traditional electrophilic substitution methods.

Advantages and Limitations

This method eliminates the need for protective groups and harsh iodinating agents like ICl. However, the requirement for specialized equipment (high-pressure reactors) and the limited commercial availability of polyhalogenated anthranilic acids may hinder scalability.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Regioselectivity in Polyhalogenated Systems

The competing directing effects of -NH₂, -Br, -F, and -I groups complicate regioselectivity. Computational studies suggest that fluorine’s inductive electron-withdrawing effect dominates over resonance donation, favoring meta substitution relative to existing halogens.

Solvent and Catalyst Optimization

Polar aprotic solvents like acetonitrile enhance iodination efficiency in the decarboxylative route by stabilizing radical intermediates. Conversely, acetic acid’s proton-donating capacity proves critical for electrophilic substitutions in the multi-step method.

Scalability and Industrial Relevance

Continuous flow reactors could improve the multi-step route’s efficiency by reducing intermediate isolation steps. For the decarboxylative method, developing cost-effective anthranilic acid precursors is essential for large-scale adoption.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,6-difluoro-2-iodo-aniline undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Electrophilic Substitution: Reagents like bromine or iodine in the presence of catalysts.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

Substitution Products: Various substituted anilines depending on the nucleophile or electrophile used.

Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Oxidation Products: Quinones and other oxidized derivatives.

Scientific Research Applications

4-Bromo-3,6-difluoro-2-iodo-aniline has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Medicinal Chemistry:

Materials Science: Utilized in the development of advanced materials such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-3,6-difluoro-2-iodo-aniline involves its interaction with molecular targets through its halogen atoms. The presence of multiple halogens can enhance its reactivity and binding affinity to specific enzymes or receptors. The compound can participate in halogen bonding, which is a non-covalent interaction that can influence its biological activity and selectivity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related halogenated anilines:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Functional Features |

|---|---|---|---|---|

| 4-Bromo-3,5-difluoro-2-iodoaniline | C₆H₃BrF₂IN | 333.9 | Br (4), F (3,5), I (2), NH₂ (1) | High halogen density; iodine for cross-coupling |

| 5-Bromo-2-iodo-4-(trifluoromethyl)aniline | C₇H₄BrF₃IN | 365.9 | Br (5), I (2), CF₃ (4), NH₂ (1) | Trifluoromethyl group (electron-withdrawing) |

| 4-Bromo-2,6-difluoroaniline | C₆H₄BrF₂N | 208.01 | Br (4), F (2,6), NH₂ (1) | No iodine; lower molecular weight |

| 3-Bromo-5-fluoro-4-iodoaniline | C₆H₄BrFINO | 333.9 | Br (3), F (5), I (4), NH₂ (1) | Halogen repositioning alters reactivity |

| 2-Bromo-4-(trifluoromethyl)aniline | C₇H₅BrF₃N | 240.02 | Br (2), CF₃ (4), NH₂ (1) | Simplified structure; lacks fluorine |

Physical Properties and Stability

- Stability : Iodine-containing compounds may require dark, cool storage to prevent decomposition. Fluorinated analogs generally exhibit high thermal stability .

Research Findings and Case Studies

- Pharmaceutical Synthesis : 4-Bromo-3,5-difluoro-2-iodoaniline was used to synthesize a pyrrolo-pyridazine carboxamide derivative (m/z 554 [M+H]⁺), demonstrating its role in constructing kinase inhibitors .

- Fluorescent Materials : A structurally similar bromo-iodo aniline (5-Bromo-4-iodo-2-methylaniline) served as an intermediate for solid-state fluorescent spirosilabifluorenes .

- Safety Considerations : Halogenated anilines often require hazardous material handling (e.g., gloves, ventilation) due to skin/eye irritation risks .

Biological Activity

Chemical Structure and Properties

The compound features:

- Bromo Group (Br) : Known for its reactivity in substitution reactions.

- Fluoro Groups (F) : These can influence the electronic properties and lipophilicity of the compound.

- Iodo Group (I) : Acts as a good leaving group in organic reactions.

This combination of functional groups may enhance its potential for various applications in medicinal chemistry and materials science.

Biological Activity

Research into the biological activity of 4-Bromo-3,6-difluoro-2-iodo-aniline is still in its infancy. Key areas of interest include:

Potential Applications

While the precise mechanism of action remains unclear due to a lack of extensive studies, the following points can be inferred:

- The amino group (-NH2) can act as a nucleophile in various reactions.

- The presence of halogens may facilitate interactions with biological targets through mechanisms such as halogen bonding, which can enhance binding affinity to enzymes or receptors .

Comparative Analysis

A comparison with structurally similar compounds highlights the unique features of this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Bromo-3,5-difluoro-2-iodoaniline | Bromine and iodine at para and ortho positions | Contains two fluorine atoms at different positions |

| 2-Iodoaniline | Iodine at the ortho position | Lacks fluorine and bromine substituents |

| 3-Bromo-2,4-difluoroaniline | Bromine at meta position | Different fluorination pattern |

| 4-Bromoaniline | Only bromine substitution | No fluorine or iodine substituents |

The distinct combination of multiple halogens positioned strategically on the aromatic ring could lead to unique chemical reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

- Synthesis and Reactivity : A study detailed various synthetic routes for producing this compound through halogenation and amination reactions. This foundational work sets the stage for future biological investigations.

- Halogen Bonding Studies : Research into halogen bonding has shown that compounds with CF₂X moieties (where X = Cl, Br, I) exhibit strong interactions with biological targets, suggesting that similar interactions could be explored for this compound .

- Potential Therapeutic Applications : The compound's structural features indicate potential therapeutic applications in areas such as cancer treatment and microbial infections. However, specific studies validating these applications are still needed.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-3,6-difluoro-2-iodo-aniline, and how can yield and purity be maximized?

- Methodological Answer : Synthesis typically involves sequential halogenation and amination steps. For example, bromine and iodine can be introduced via electrophilic aromatic substitution, while fluorine substituents may require Balz-Schiemann or halogen-exchange reactions. Key parameters include:

- Temperature control (e.g., −78°C for lithiation steps to avoid side reactions) .

- Solvent selection : Polar aprotic solvents like DMF or THF improve reaction efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) achieves >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : , , and NMR confirm substituent positions and purity. For example, NMR distinguishes between meta/para fluorine environments .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 333.9) .

- X-ray crystallography : Resolves crystal structure and halogen bonding patterns, critical for reactivity studies .

Q. How can regioselectivity challenges in halogenation be addressed during synthesis?

- Methodological Answer :

- Directing groups : Use protecting groups (e.g., acetyl) on the amino group to control halogen placement .

- Lewis acid catalysts : FeCl or AlCl enhance electrophilic substitution at electron-rich positions .

- Competitive experiments : Compare reaction outcomes with/without directing groups to optimize stepwise halogenation .

Advanced Research Questions

Q. How does the electron-withdrawing nature of substituents influence cross-coupling reactivity (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- The iodine and bromine atoms act as leaving groups, but fluorine’s strong electron-withdrawing effect deactivates the ring, requiring harsh conditions.

- Catalyst optimization : Use Pd(PPh) with SPhos ligand to enhance coupling efficiency at 80–100°C .

- Solvent/base systems : Dioxane/NaCO improves stability of intermediates .

- Kinetic studies : Monitor reaction progress via HPLC to identify rate-limiting steps .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Meta-analysis : Compare IC values across studies using standardized assays (e.g., COX-2 inhibition in ).

- Structural analogs : Synthesize and test compounds with single substituent changes (e.g., replacing iodine with chlorine) to isolate functional group effects .

- Computational modeling : DFT calculations predict binding affinities to targets like kinase enzymes, reconciling experimental disparities .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- Accelerated degradation studies : Incubate the compound at 40–60°C and pH 1–13, monitoring decomposition via LC-MS .

- Kinetic profiling : Calculate half-life () and activation energy () using Arrhenius plots .

- Stabilizers : Co-solvents like PEG-400 reduce hydrolysis of the iodo group in aqueous media .

Q. What are the mechanistic implications of unexpected byproducts in Ullmann coupling reactions involving this compound?

- Methodological Answer :

- Byproduct identification : Use GC-MS to detect diaryl ethers or dehalogenated species, common in copper-catalyzed reactions .

- Catalyst screening : Compare CuI, CuBr, and nanostructured CuO to minimize homocoupling .

- Theoretical studies : DFT simulations of transition states explain steric hindrance from fluorine substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.